3-{(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}propanenitrile
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Overview
Description
2-{1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-[(E,2E)-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}ETHYL CYANIDE is a complex organic compound with a unique structure that includes a benzisothiazole moiety, a phenylpropenylidene group, and a hydrazinoethyl cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-[(E,2E)-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}ETHYL CYANIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzisothiazole Moiety: This can be achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Phenylpropenylidene Group: This step involves the condensation of the benzisothiazole derivative with cinnamaldehyde under basic conditions.
Formation of the Hydrazinoethyl Cyanide Group: This can be accomplished by reacting the intermediate with hydrazine hydrate followed by cyanation using a suitable cyanating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropenylidene group, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the nitro groups or double bonds within the molecule, resulting in the formation of amines or saturated compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be exploited in the design of novel materials with specific electronic or optical properties.
Biological Research: It may be used as a probe to study various biological processes or as a tool in biochemical assays.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisothiazol-3-one: Shares the benzisothiazole moiety but lacks the phenylpropenylidene and hydrazinoethyl cyanide groups.
Cinnamaldehyde: Contains the phenylpropenylidene group but lacks the benzisothiazole and hydrazinoethyl cyanide groups.
Hydrazine Derivatives: Compounds containing the hydrazino group but lacking the benzisothiazole and phenylpropenylidene groups.
Uniqueness
The uniqueness of 2-{1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-[(E,2E)-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}ETHYL CYANIDE lies in its combination of these three distinct moieties, which confer unique chemical and biological properties not found in the individual components.
Properties
Molecular Formula |
C19H16N4O2S |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-[(E)-3-phenylprop-2-enylidene]amino]amino]propanenitrile |
InChI |
InChI=1S/C19H16N4O2S/c20-13-7-15-23(21-14-6-10-16-8-2-1-3-9-16)19-17-11-4-5-12-18(17)26(24,25)22-19/h1-6,8-12,14H,7,15H2/b10-6+,21-14+ |
InChI Key |
OLDQDGATPYIXJP-CILZVWTGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/N(CCC#N)C2=NS(=O)(=O)C3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NN(CCC#N)C2=NS(=O)(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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